6-iodo-1H-indole
Overview
Description
6-Iodo-1H-indole is an organic compound that belongs to the indole family, characterized by the presence of an iodine atom at the sixth position of the indole ring Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
6-Iodo-1H-indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives have been found in many important synthetic drug molecules and have shown high-affinity binding to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in cellular processes . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Pharmacokinetics
The physicochemical properties of indole derivatives can influence their bioavailability . For instance, indole is a relatively weak basic chemical, which can affect its absorption and distribution .
Result of Action
Indole derivatives are known to exhibit various biological activities, which can result in a range of cellular effects .
Action Environment
The action of this compound, like other indole derivatives, can be influenced by various environmental factors. For instance, the stability of indole derivatives can be affected by temperature and solvent conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-1H-indole can be achieved through several methods. One common approach involves the iodination of indole derivatives. For instance, this compound can be synthesized by treating 1H-indole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically proceeds via electrophilic substitution, where the iodine atom is introduced at the sixth position of the indole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form deiodinated indole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include 6-substituted indole derivatives with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include oxidized indole derivatives such as indole-6-carboxylic acid.
Reduction Reactions: Products include deiodinated indole derivatives.
Scientific Research Applications
6-Iodo-1H-indole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: It is used in the study of biological processes involving indole derivatives, such as tryptophan metabolism and indole signaling pathways.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Iodo-1H-indole: Similar to 6-iodo-1H-indole but with the iodine atom at the fifth position.
7-Iodo-1H-indole: Similar to this compound but with the iodine atom at the seventh position.
6-Bromo-1H-indole: Similar to this compound but with a bromine atom instead of iodine.
Comparison: this compound is unique due to the specific position of the iodine atom, which can influence its reactivity and biological activity. Compared to other halogenated indoles, the iodine atom’s larger size and higher polarizability can enhance interactions with molecular targets, potentially leading to different biological effects.
Properties
IUPAC Name |
6-iodo-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFYWUXBZHYQRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451352 | |
Record name | 6-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115666-47-2 | |
Record name | 6-Iodo-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115666-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the planar structure of 6-iodo-1H-indole-2,3-dione?
A1: The near-planar structure of this compound-2,3-dione, as indicated by the low root-mean-square deviation from planarity of 0.019 Å [], suggests potential for π-π stacking interactions. These interactions, confirmed by the crystallographic data [], contribute to the compound's packing arrangement and overall stability in the solid state. This information is crucial for understanding the compound's physicochemical properties and potential applications in material science or crystal engineering.
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